5,7-dibromo-1,3-benzoxazol-2-amine
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Overview
Description
5,7-dibromo-1,3-benzoxazol-2-amine is a derivative of benzoxazole, a heterocyclic aromatic organic compound. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of bromine atoms at positions 5 and 7, along with an amino group at position 2, imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. For 5,7-dibromo-1,3-benzoxazol-2-amine, the synthesis can be achieved by bromination of 2-aminobenzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used. The reaction conditions are optimized to achieve high yields and purity, with considerations for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5,7-dibromo-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Benzoxazole derivatives with hydrogen atoms replacing bromine.
Substitution: Benzoxazole derivatives with various functional groups replacing bromine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of benzoxazole, 2-amino-5,7-dibromo- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. For example, it can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Benzoxazole: The parent compound, lacking the amino and bromine substituents.
2-Aminobenzoxazole: Similar structure but without bromine atoms.
5,7-Dibromobenzoxazole: Lacks the amino group at position 2.
Uniqueness: 5,7-dibromo-1,3-benzoxazol-2-amine is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
52112-67-1 |
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Molecular Formula |
C7H4Br2N2O |
Molecular Weight |
291.93 g/mol |
IUPAC Name |
5,7-dibromo-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) |
InChI Key |
FXYIDUGIODSYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Br)Br |
Origin of Product |
United States |
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